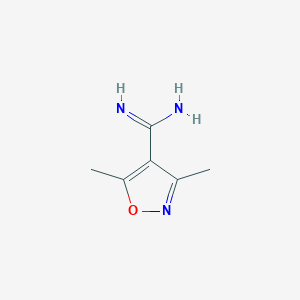

Dimethyl-1,2-oxazole-4-carboximidamide

Description

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carboximidamide |

InChI |

InChI=1S/C6H9N3O/c1-3-5(6(7)8)4(2)10-9-3/h1-2H3,(H3,7,8) |

InChI Key |

YDENCHRYUVVALS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=N)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound and related 1,2-oxazole-4-carboxylate derivatives generally follows a multi-step protocol:

Synthesis of β-Enamino Ketoester Precursors

- Starting from N-Boc-protected cyclic amino acids, β-keto esters are prepared by reaction with Meldrum’s acid in the presence of coupling agents such as EDC·HCl and DMAP, followed by methanolysis.

- These β-keto esters are then reacted with N,N-dimethylformamide dimethylacetal to yield cycloaminyl β-enamino ketoesters.

Cyclization with Hydroxylamine Hydrochloride

- The β-enamino ketoesters are treated with hydroxylamine hydrochloride under appropriate conditions (e.g., in methanol) to induce cyclization, forming the 1,2-oxazole ring.

- This reaction proceeds via initial condensation to form intermediates that undergo intramolecular cyclization and dehydration, yielding regioselective 1,2-oxazole-4-carboxylates.

-

- Deprotection of Boc groups and further functionalization can be performed as needed, for example, by treatment with trifluoroacetic acid to yield trifluoroacetate salts.

This synthetic approach provides access to both achiral and chiral 1,2-oxazole derivatives with high regioselectivity and enantiomeric purity (up to 97–100% ee) when starting from chiral precursors.

Representative Synthetic Scheme

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | N-Boc-cycloaminyl carboxylic acid + Meldrum’s acid, EDC·HCl, DMAP | β-Keto ester | Formation of β-keto ester via coupling and methanolysis |

| 2 | β-Keto ester + N,N-dimethylformamide dimethylacetal | β-Enamino ketoester | Formation of enamine intermediate |

| 3 | β-Enamino ketoester + Hydroxylamine hydrochloride (in MeOH) | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate | Cyclization to 1,2-oxazole ring |

| 4 | Optional: Treatment with trifluoroacetic acid | Deprotected trifluoroacetate salt | Removal of Boc protecting group |

Experimental Conditions and Yields

- The reaction of β-enamino ketoesters with hydroxylamine hydrochloride is typically conducted in methanol at room temperature or mild heating.

- Yields of the cyclized 1,2-oxazole products range around 60–70% for various cyclic amine substituents.

- Enantiomeric purity of chiral products is high (up to 100% ee), confirmed by chiral HPLC analysis.

- Post-cyclization deprotection with trifluoroacetic acid in dichloromethane yields stable trifluoroacetate salts, which can be crystallized for structural analysis.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- [^1H, ^13C, and ^15N NMR](pplx://action/followup) are used extensively to confirm the structure and regioselectivity of the synthesized compounds.

- Characteristic signals include:

- Downfield enamine proton (~7.8 ppm) in β-enamino ketoesters.

- Methine proton of 1,2-oxazole ring (~8.5 ppm).

- Signals of Boc protecting group methyl protons (~1.45 ppm).

- Coupling constants such as $$ ^2J_{HN} $$ in the range of 13–15 Hz are diagnostic for the 1,2-oxazole ring nitrogen environment.

- Dynamic equilibrium of Boc rotamers is observed in some chiral compounds, evidenced by two sets of NMR signals and confirmed by selective chemical exchange NMR experiments.

Mass Spectrometry and Chromatography

- LC-MS confirms molecular weights and purity of intermediates and final products.

- Chiral HPLC is employed to determine enantiomeric excess and confirm optical purity.

X-ray Crystallography

- Single-crystal X-ray diffraction of trifluoroacetate salts confirms the molecular and crystal structure, including bond lengths and angles in the 1,2-oxazole ring.

- Bond lengths for the 1,2-oxazole ring typically fall within ranges consistent with literature values, e.g., O–N ~1.42 Å, N–C ~1.30 Å, C–C ~1.36–1.42 Å.

Summary Table of Key Preparation Parameters and Data

| Parameter | Description | Typical Values/Notes |

|---|---|---|

| Starting materials | N-Boc-cycloaminyl carboxylic acids, Meldrum’s acid, N,N-dimethylformamide dimethylacetal, hydroxylamine hydrochloride | Various cyclic amines (azetidine, pyrrolidine, piperidine) |

| Reaction solvent | Methanol (MeOH) | Room temperature or mild heating |

| Cyclization yield | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | 60–70% |

| Enantiomeric excess (ee) | Chiral products | 97–100% ee |

| Boc deprotection | Trifluoroacetic acid (CF3COOH) in dichloromethane | Yields trifluoroacetate salts |

| Key NMR signals | Enamine proton, oxazole methine proton, Boc methyl protons | δ 7.8 ppm, δ 8.5 ppm, δ 1.45 ppm respectively |

| Diagnostic coupling constants | $$ ^2J_{HN} $$ in ^1H-^15N NMR | 13–15 Hz |

| Structural confirmation | Single-crystal X-ray diffraction | Bond lengths and angles consistent with literature |

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,2-oxazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Dimethyl-1,2-oxazole-4-carboximidamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of Dimethyl-1,2-oxazole-4-carboximidamide involves its interaction with molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and molecular targets depend on the specific application and the functional groups attached to the oxazole ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromones and Benzoic Acid Derivatives

Evidence from Molecules (2011) highlights chromones (e.g., 2,2-dimethyl-6-carboxycroman-4-one) and prenylated benzoic acid derivatives (e.g., 4-hydroxy-(3',7'-dimethyl-1'-oxo-octa-E-2'-6'-dienyl) benzoic acid) isolated from Piper gaudichaudianum . These compounds exhibit antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, and Candida tropicalis. Although structurally distinct from oxazoles, they share:

- Methyl substitutions (e.g., 2,2-dimethyl groups in chromones).

- Carboxylic acid or hydroxyl functional groups , which are critical for bioactivity.

- Synergistic effects with antibiotics like ceftriaxone and vancomycin .

N,N'-Dimethyl-1,2-diphenyl-1,2-ethanediamine

lists enantiomeric forms of N,N'-dimethyl-1,2-diphenyl-1,2-ethanediamine, a diamino compound with methyl and phenyl substitutions. While unrelated to oxazoles, its stereochemical properties (e.g., (1R,2R)-(+) and (1S,2S)-(-) configurations) highlight the importance of chirality in bioactive compounds, a factor that may also influence the activity of oxazole derivatives.

Dithiolane and Thiolane Derivatives

describes 2,4-dimethyl-1,3-dithiolane-2-carboxaldehyde O-(methylcarbamoyl)oxime, a sulfur-containing heterocycle with carboxaldehyde and methylcarbamoyl groups. Such compounds often exhibit pesticidal or insecticidal activity , underscoring the role of heteroatoms (e.g., sulfur, nitrogen) in modulating biological effects.

Terpenoid Alcohols

Linalool (3,7-dimethyl-1,6-octadien-3-ol), a monoterpenoid alcohol in , demonstrates the significance of methyl and hydroxyl groups in fragrance and antimicrobial applications.

Limitations of Available Evidence

Key gaps include:

- Structural data : NMR, IR, or crystallographic information.

- Biological activity: No studies on antimicrobial, cytotoxic, or synergistic effects.

- Synthetic pathways: No references to its preparation or stability.

Suggested Research Directions

Expand literature review to include oxazole-specific databases (e.g., PubChem, Reaxys) or medicinal chemistry journals.

Compare with known oxazole derivatives: E.g., oxazole-containing drugs like tazobactam (β-lactamase inhibitor) or anti-cancer agents.

Explore computational modeling to predict interactions with biological targets (e.g., enzymes, receptors).

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions optimize the yield of Dimethyl-1,2-oxazole-4-carboximidamide?

- Methodological Answer : Key synthetic strategies include nucleophilic substitution and cyclization reactions. For example, using oxazole precursors with dimethylamine under reflux in anhydrous solvents (e.g., DMF or acetonitrile) at 80–100°C improves imidamide formation . Control of stoichiometry (1:1.2 molar ratio of oxazole to dimethylamine) and catalyst selection (e.g., Cs₂CO₃ for deprotonation) are critical. Yield optimization requires monitoring via TLC and adjusting reaction time (typically 12–24 hours) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., dimethyl groups at δ 2.3–2.5 ppm for CH₃ protons) and confirms carboximidamide NH₂ signals (δ 6.8–7.1 ppm) .

- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀N₃O at m/z 168.0874) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) assess purity (>95%) .

Q. How should initial biological screening assays be designed to evaluate antimicrobial activity?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 0.5–128 µg/mL) .

- Time-Kill Curves : Monitor bacterial viability at 2-hour intervals over 24 hours to distinguish bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can structural modifications enhance anticancer efficacy via structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the oxazole 4-position to improve DNA intercalation. Derivatives with 3,5-dimethyl substitution show 2.5-fold higher apoptosis induction in colorectal cancer models (IC₅₀ = 8.2 µM vs. 20.5 µM for the parent compound) .

- Data Table :

| Substituent Position | Group | IC₅₀ (µM) | Apoptosis Rate (%) |

|---|---|---|---|

| 4 | -H | 20.5 | 35 |

| 4 | -Cl | 12.7 | 58 |

| 3,5 | -CH₃ | 8.2 | 72 |

Q. What mechanistic approaches resolve contradictions between in vitro and in vivo anticancer efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Compare plasma half-life (e.g., in vivo t₁/₂ = 2.3 hours vs. in vitro stability >24 hours) to identify metabolic degradation .

- Caspase Pathway Analysis : Use Western blotting to quantify caspase-3/7 activation in tumor xenografts. Discrepancies may arise from tumor microenvironment factors (e.g., hypoxia reducing prodrug activation) .

Q. Which computational strategies predict target binding interactions for this compound?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina with crystal structures of topoisomerase II (PDB: 1ZXM). Focus on hydrogen bonding with Arg503 and hydrophobic interactions with the dimethyl-oxazole moiety .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2.0 Å indicate robust target engagement .

Q. How can apoptosis-inducing mechanisms be methodologically validated in cancer cells?

- Methodological Answer :

- Flow Cytometry : Annexin V/PI staining quantifies early/late apoptosis (e.g., 45% apoptosis in HCT-116 cells at 10 µM) .

- Caspase Inhibition : Pre-treat cells with Z-VAD-FMK (pan-caspase inhibitor) to confirm caspase dependency (e.g., 80% reduction in apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.